11alpha-Hydroxy-beta-amyrin
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Description
11alpha-Hydroxy-beta-amyrin is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,14-diol .
Synthesis Analysis
The synthesis of β-amyrin, a closely related compound to this compound, has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .Molecular Structure Analysis
The this compound molecule contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical and Chemical Properties Analysis
The molecular weight of this compound is 442.7168 g/mol . The compound has 9 defined stereocentres .Scientific Research Applications
Synthetic Pathway Development : Enhanced synthesis of 11-oxo-beta-amyrin, a related compound, in Saccharomyces cerevisiae was achieved by introducing specific cytochrome P450s and reductases from legume plants, suggesting a pathway for industrial production of related triterpenoids (M. Zhu et al., 2018).
Microbial Transformation : Microbial transformation of beta-amyrin by Lecanicillium muscarinium resulted in new compounds formed by oxidative rearrangement, highlighting potential biotechnological applications (L. Martins & J. Takahashi, 2010).
Antidepressant Activity : Beta-amyrin palmitate isolated from Lobelia inflata leaves showed antidepressant activity in mice, suggesting potential therapeutic applications for mental health disorders (A. Subarnas et al., 1993).
Metabolism Studies : The study of the metabolism of alpha and beta amyrin revealed insights into their pharmacokinetics and potential as drug candidates (F. Moreira et al., 2013).
Anti-Parkinsonian Effects : β-Amyrin showed protective effects on dopaminergic neurons and reduced alpha-synuclein aggregation in Caenorhabditis elegans, indicating potential for Parkinson's disease treatment (Chia-Cheng Wei, Chun-Han Chang, & V. H. Liao, 2017).
Cannabinoid Receptor Activation : α,β-Amyrin activates CB1 and CB2 cannabinoid receptors, reducing inflammation and neuropathic pain in mice, suggesting its use in pain management (K. Silva et al., 2011).
Antibacterial Properties : β-Amyrin induces ROS in microorganisms, leading to apoptosis-like death in Escherichia coli, indicating its potential as an antimicrobial agent (G. Han & D. G. Lee, 2022).
Angiogenesis in Vascular Endothelial Cells : β-Amyrin promotes angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway, relevant for treating ischemic vascular diseases (M. Ishii, T. Nakahara, Shingo Ikeuchi, & M. Nishimura, 2015).
Inflammatory Skin Disease Treatment : Alpha-amyrin inhibits skin inflammation in mice, indicating its potential for topical treatment of inflammatory skin diseases (R. Medeiros, M. Otuki, M. C. Avellar, & J. Calixto, 2007).
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUHIKQRNDOKCZ-JABDUKPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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